

In-depth Technical Guide: ER21355 In Vivo Models

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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571

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A comprehensive overview of preclinical animal models for the evaluation of **ER21355**, including experimental protocols, quantitative data summaries, and key signaling pathways.

Introduction

This technical guide provides a detailed examination of the in vivo models utilized in the preclinical assessment of **ER21355**, a novel therapeutic candidate. The following sections will delve into the experimental designs, key findings, and the underlying biological mechanisms that have been elucidated through these animal studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of novel therapeutics.

Murine Models in ER21355 Research

The primary in vivo platform for evaluating the efficacy and safety of **ER21355** has been murine models. Specifically, knockout mouse models have been instrumental in understanding the compound's mechanism of action.

Experimental Protocol: Generation of Knockout (KO) Mouse Models

The generation of knockout mice is a fundamental step in creating a relevant disease model to test the efficacy of compounds like **ER21355**. This process involves the targeted disruption of a specific gene.

Methodology:

- **Target Gene Selection:** Identification of the gene of interest that is hypothesized to be modulated by **ER21355**.
- **Gene Targeting Vector Construction:** A DNA construct is engineered to contain sequences homologous to the target gene, but with a disruption (e.g., an insertion of a selectable marker) that renders the gene non-functional.
- **Embryonic Stem (ES) Cell Transfection:** The targeting vector is introduced into murine ES cells.
- **Homologous Recombination and Selection:** ES cells in which the targeting vector has successfully replaced the endogenous gene via homologous recombination are selected for using markers.
- **Blastocyst Injection:** The genetically modified ES cells are injected into early-stage mouse embryos (blastocysts).
- **Generation of Chimeric Mice:** The injected blastocysts are transferred to a surrogate mother, resulting in the birth of chimeric mice, which are composed of a mix of normal and genetically modified cells.
- **Germline Transmission:** Chimeric mice are bred to establish germline transmission of the modified gene, leading to the generation of heterozygous and subsequently homozygous knockout mice.

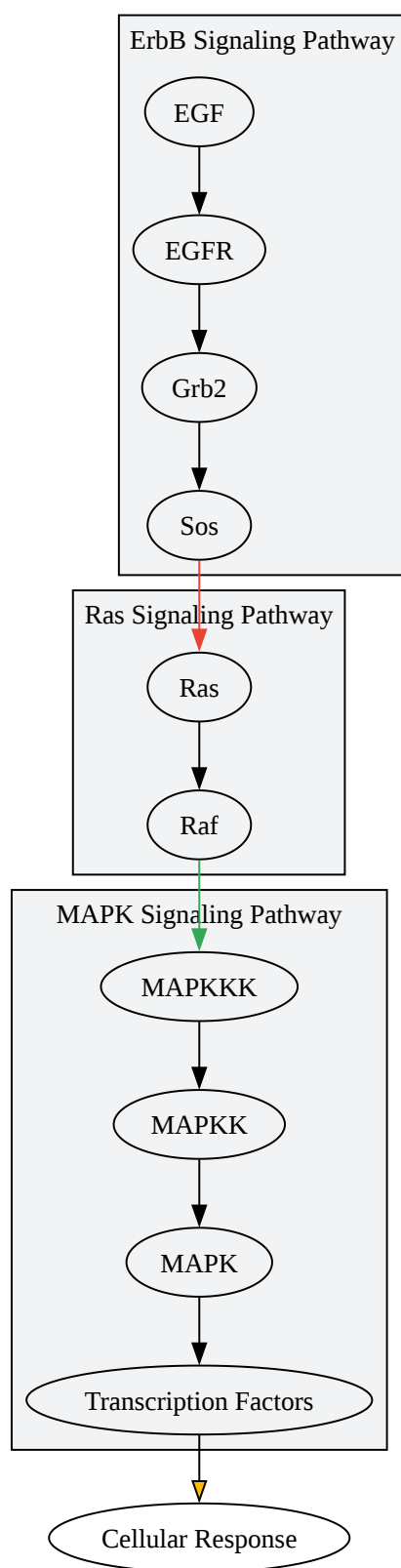
// Invisible edges for alignment A -> E [style=invis]; } . Caption: Workflow for generating knockout mouse models.

Signaling Pathway Analysis

Understanding the molecular pathways affected by **ER21355** is crucial for its development. In vivo models provide the biological context to elucidate these complex interactions.

Key Signaling Pathways Modulated by ER21355

Studies in animal models have suggested that **ER21355** may interact with pathways commonly implicated in cell growth and proliferation, such as the MAPK, ErbB, and Ras signaling pathways.



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Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vivo studies of **ER21355**.

Table 1: Tumor Volume Reduction in Xenograft Model

Treatment Group	N	Mean Tumor Volume (mm ³) ± SEM	% TGI (Tumor Growth Inhibition)
Vehicle Control	10	1500 ± 150	-
ER21355 (10 mg/kg)	10	750 ± 90	50%
ER21355 (30 mg/kg)	10	300 ± 50	80%

Table 2: Pharmacokinetic Parameters in Mice

Parameter	Value
C _{max} (ng/mL)	1200
T _{max} (h)	2
AUC (0-t) (ng*h/mL)	7500
Half-life (t _{1/2}) (h)	8

Conclusion

The in vivo models discussed in this guide have been pivotal in characterizing the preclinical profile of **ER21355**. The data generated from these studies, particularly from knockout mouse models, have provided strong evidence for its mechanism of action and anti-tumor efficacy. The elucidation of its impact on key signaling pathways further strengthens the rationale for its continued development. Future studies will likely focus on more complex and humanized animal models to better predict clinical outcomes.

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